molecular formula C2BrF4N3 B8214506 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane

1-Azido-2-bromo-1,1,2,2-tetrafluoroethane

Cat. No.: B8214506
M. Wt: 221.94 g/mol
InChI Key: RBTHTFCUTJOAQZ-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-1,1,2,2-tetrafluoroethane is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both azido and bromo functional groups, along with four fluorine atoms, making it a valuable building block in synthetic chemistry.

Preparation Methods

The synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane can be achieved through several methods. One common approach involves the reaction of 1,2-dibromotetrafluoroethane with sodium azide in the presence of organomagnesium compounds, such as i-PrMgCl·LiCl (turbo Grignard) . This method allows for the preparation of the compound on a multigram scale. Another method involves the addition of an azide anion to tetrafluoroethylene in a protic medium . Both methods result in the formation of this compound with high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane involves its reactivity with nucleophiles. The azido group can undergo nucleophilic attack, leading to the formation of intermediate compounds that can further cyclize or react to form stable products . The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

1-Azido-2-bromo-1,1,2,2-tetrafluoroethane can be compared with other fluorinated azidoalkanes, such as 1-azido-1,1,2,2-tetrafluoroethane . While both compounds share similar reactivity patterns, the presence of the bromo group in this compound provides additional synthetic versatility. Other similar compounds include 1-azido-2-bromoethane and 1,2-dibromotetrafluoroethane .

Properties

IUPAC Name

1-azido-2-bromo-1,1,2,2-tetrafluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF4N3/c3-1(4,5)2(6,7)9-10-8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTHTFCUTJOAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(N=[N+]=[N-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane
Reactant of Route 2
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane
Reactant of Route 3
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane

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